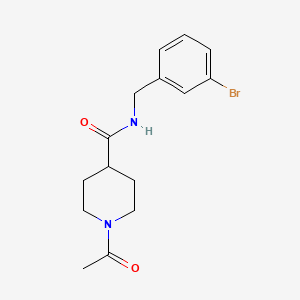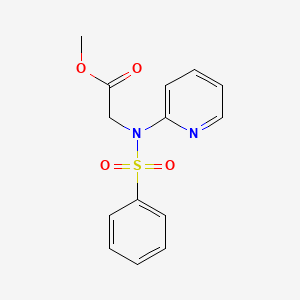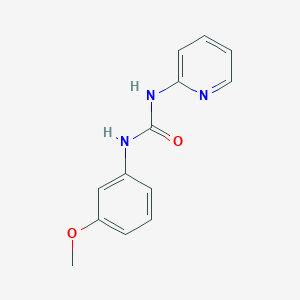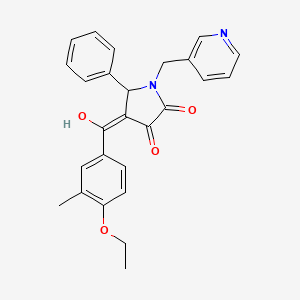
1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide, also known as ABP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ABP is a member of the piperidinecarboxamide family of compounds and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell proliferation. This compound has also been found to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a role in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, this compound has been found to have anti-inflammatory, analgesic, and antipyretic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound also has a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its long-term effects are not fully understood. In addition, this compound may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide. One area of research is the development of this compound analogs with improved biological activity and selectivity. Another area of research is the study of the long-term effects of this compound in animal models. Finally, the potential therapeutic applications of this compound in various diseases, such as cancer and viral infections, should be further explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including anticancer, antiviral, and antifungal activities. This compound has also been found to possess anti-inflammatory, analgesic, and antipyretic properties. While there are limitations to using this compound in lab experiments, its wide range of biological activities makes it a useful tool for studying various biological processes. Future research on this compound should focus on the development of this compound analogs with improved biological activity and selectivity, the study of the long-term effects of this compound in animal models, and the potential therapeutic applications of this compound in various diseases.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide involves a multi-step process that begins with the preparation of 3-bromobenzylamine. This is followed by the reaction of 3-bromobenzylamine with acetic anhydride to form 1-acetyl-3-bromobenzylamine. The final step involves the reaction of 1-acetyl-3-bromobenzylamine with piperidinecarboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide has been found to possess a wide range of biological activities and has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticancer, antiviral, and antifungal activities. It has also been found to possess anti-inflammatory, analgesic, and antipyretic properties.
Propiedades
IUPAC Name |
1-acetyl-N-[(3-bromophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-11(19)18-7-5-13(6-8-18)15(20)17-10-12-3-2-4-14(16)9-12/h2-4,9,13H,5-8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSBCUKNUOTBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[3-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5366845.png)
![4-(4-ethyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5366850.png)
![7-(2-chlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5366851.png)
![1-[5-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5366859.png)
![5-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5366864.png)
![[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B5366868.png)

![2-(4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B5366872.png)
![N-(3-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5366881.png)


